(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of both phenylethanamine and pyrrolidinone, which are known for their biological activities. The specific combination of these moieties may enhance pharmacological properties, making it a candidate for further investigation in drug development.
The compound can be synthesized through various chemical methods, often involving the modification of existing compounds such as (R)-1-phenylethanamine and (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid. Research into its synthesis and applications has been documented in scientific literature, particularly focusing on its role in neurological disorders and other medical conditions.
This compound falls under the classification of amines and esters, specifically as an amino acid derivative. Its structure suggests it may exhibit properties similar to other compounds used in treating neurological disorders, such as brivaracetam, which is known for its efficacy in epilepsy management.
The synthesis of (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate typically involves several steps:
The synthetic route may involve:
The molecular formula of (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is . The structure comprises:
Key structural data includes:
The compound may participate in various chemical reactions, including:
Reactions are typically monitored using techniques such as:
The mechanism of action for (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is not fully elucidated but is hypothesized to involve:
Research has shown that related compounds affect synaptic transmission and neuronal excitability, suggesting a possible mechanism for this compound's action.
Key physical properties include:
Chemical properties include:
(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate has potential applications in:
The systematic nomenclature of this compound precisely defines its stereochemical configuration and ionic bonding characteristics. According to IUPAC conventions, the full chemical name is (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate, reflecting the specific enantiomers present in the salt formation. Alternative designations include (R)-1-Phenylethylamine (S)-α-ethyl-2-oxo-1-pyrrolidineacetate and the pharmacopeial designation Levetiracetam Impurity E, indicating its significance in pharmaceutical quality control [2] [4].
The compound crystallizes as a 1:1 salt formed between two distinct components:
Table 1: Molecular and Structural Characteristics
Component | Systematic Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|---|
Cation | (R)-1-Phenylethanamine | 3886-69-9 | C₈H₁₁N | 121.18 g/mol |
Anion | (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid | 102849-49-0 | C₈H₁₃NO₃ | 171.19 g/mol |
Salt | (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate | 102916-46-1 | C₁₆H₂₄N₂O₃ | 292.37 g/mol |
The structural architecture exhibits ionic bonding between the protonated amine group of the (R)-1-phenylethanamine and the deprotonated carboxylic acid group of the pyrrolidinone derivative. Additional hydrogen-bonding networks between the carbonyl oxygen (C=O) of the γ-lactam ring and the ammonium hydrogens stabilize the crystal lattice, contributing to the compound's relatively high melting point [1]. The presence of both stereogenic centers creates a diastereomerically pure crystalline environment essential for chiral discrimination in resolution processes. The pyrrolidinone ring adopts an envelope conformation that facilitates optimal molecular packing in the solid state [1] [8].
The development of (R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate is intrinsically linked to the evolution of chiral resolution techniques and the commercialization of racetam nootropics. The chiral resolving capability of (R)-1-phenylethanamine was first systematically documented in the 1930s when Ingersoll demonstrated its application in separating mandelic acid enantiomers via diastereomeric salt crystallization [9]. This foundational work established α-methylbenzylamine derivatives as versatile tools for enantiopurification, later extended to amino acids and heterocyclic carboxylic acids [1] [6].
The significance of the compound surged with the development of levetiracetam, a second-generation antiepileptic drug approved by the FDA in 1999. Levetiracetam requires the (S)-enantiomer of 2-(2-oxopyrrolidin-1-yl)butanoic acid as a key synthetic precursor [8] [10]. During process development, chemists identified the (R)-1-phenylethanamine salt as a crucial intermediate enabling large-scale production of enantiomerically pure (S)-acid through diastereomeric crystallization. This approach overcame the challenges associated with direct enantiomeric separation of the racemic acid, which exhibited poor crystallinity and low enantiomeric excess when using conventional resolution agents [1] [8].
Table 2: Historical Development Timeline
Time Period | Development Milestone | Significance |
---|---|---|
1930s | Resolution of mandelic acid using (R)-1-phenylethanamine [9] | Established chiral resolution capabilities |
1980s-1990s | Development of aniracetam and structural analogs [3] | Validated pyrrolidinone scaffold for CNS activity |
Late 1990s | Industrial-scale synthesis of levetiracetam [8] | Required enantiopure (S)-acid intermediate |
Early 2000s | Optimization of salt crystallization process [1] [10] | Enabled cost-effective production of enantiopure levetiracetam |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1